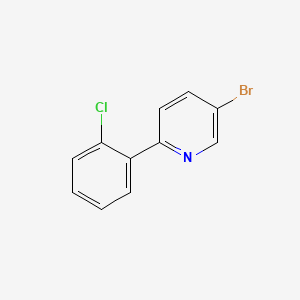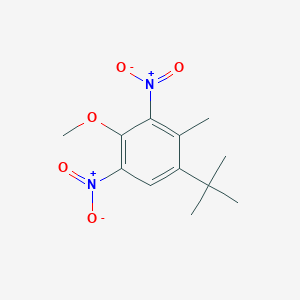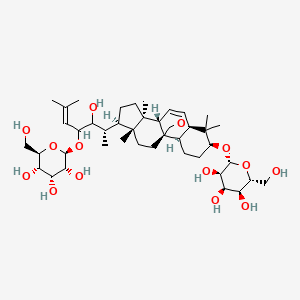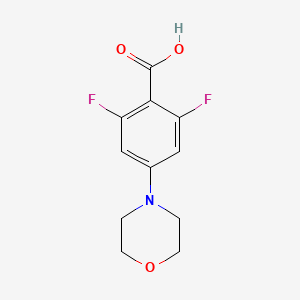
2,6-Difluoro-4-morpholinobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2,6-Difluoro-4-morpholinobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,6-Difluoro-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-morpholinobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The morpholine group can interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Difluoro-4-morpholinobenzoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a morpholine group and is used in similar coupling reactions.
2,6-Difluoro-4-methoxybenzeneboronic acid: Another similar compound with a methoxy group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11F2NO3 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
2,6-difluoro-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO3/c12-8-5-7(14-1-3-17-4-2-14)6-9(13)10(8)11(15)16/h5-6H,1-4H2,(H,15,16) |
Clave InChI |
GOJCALJLEKOUCW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


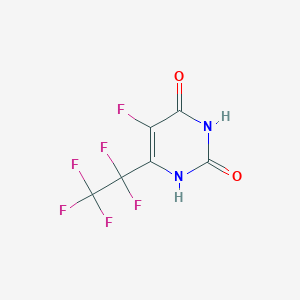
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

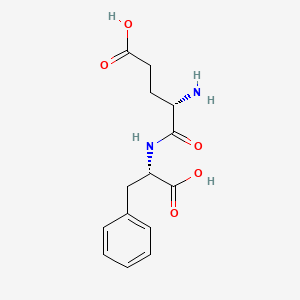

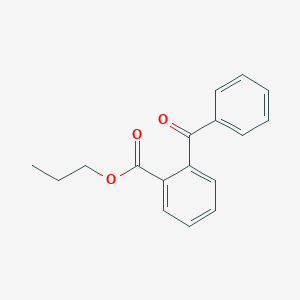
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
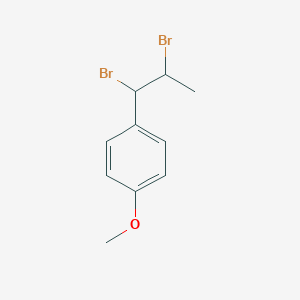
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
